molecular formula C12H18O2 B8469078 (4-Butoxymethyl-phenyl)-methanol

(4-Butoxymethyl-phenyl)-methanol

Cat. No.: B8469078
M. Wt: 194.27 g/mol
InChI Key: NTHJLFBRWBCCGD-UHFFFAOYSA-N
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Description

(4-Butoxymethyl-phenyl)-methanol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[4-(butoxymethyl)phenyl]methanol

InChI

InChI=1S/C12H18O2/c1-2-3-8-14-10-12-6-4-11(9-13)5-7-12/h4-7,13H,2-3,8-10H2,1H3

InChI Key

NTHJLFBRWBCCGD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-butoxymethyl-benzylamine (250 mg, 1.3 mmol) described in Manufacturing Example 33-1-2, acetic acid (2 mL) and water (2 mL) was added sodium nitrite (1.1 g, 16 mmol) at 0° C., which was stirred for 40 minutes at room temperature. The reaction mixture was partitioned into ethyl acetate and water. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. Methanol (2 mL) and potassium carbonate (360 mg, 2.6 mmol) were added to the residue, and the reaction mixture was stirred for 1.5 hours at room temperature. The reaction mixture was concentrated under a reduced pressure. The residue was purified by neutral silica gel column chromatography (ethyl acetate:heptane=1:1) to obtain the title compound (200 mg, 78%).
Name
4-butoxymethyl-benzylamine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
360 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
78%

Synthesis routes and methods II

Procedure details

To a mixture of 4-butoxymethyl-benzylamine (250 mg) described in Manufacturing Example 43-2, acetic acid (2 mL), and water (2 mL) was added sodium nitrite (1.1 g) at 0° C., which was stirred for 40 minutes at room temperature. The reaction mixture was added to a mixture of ethyl acetate and water, and then extracted. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and then with saturated brine. The solvent was evaporated from the organic layer under a reduced pressure. Methanol (2 mL) and potassium carbonate (360 mg) were added to the residue, and the reaction mixture was stirred for 1.5 hours at room temperature. The solvent was evaporated from the reaction mixture under a reduced pressure. The residue was purified by neutral silica gel column chromatography (ethyl acetate:heptane=1:1) to obtain the titled compound (200 mg).
Name
4-butoxymethyl-benzylamine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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